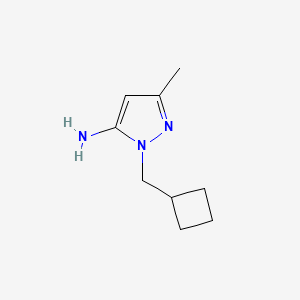
Pinacolester der 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridin-3-borsäure
Übersicht
Beschreibung
6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C20H36BNO3Si and its molecular weight is 377.41. The purity is usually 95%.
BenchChem offers high-quality 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Naturstoffen
Die Verbindung wurde bei der Synthese von biologisch aktiven Naturstoffen wie Indiacen A und Indiacen B verwendet . Diese Naturstoffe besitzen bedeutende biologische Aktivitäten und sind von großem Interesse in der pharmazeutischen Chemie.
Vorläufer in der organischen Synthese
Die Verbindung dient als potenzieller Vorläufer in der organischen Synthese . Sie kann mit guter Ausbeute und Selektivität ausgehend von kommerziell erhältlichen Materialien und unter Verwendung einfacher Reagenzien synthetisiert werden .
Synthese von Indolderivaten
Indolderivate, die Antikrebs-, entzündungshemmende, antinozizeptive, antipsychotische, analgetische, zytotoxische und 5-Lipoxygenase-hemmende Aktivitäten besitzen , können unter Verwendung dieser Verbindung synthetisiert werden. Dies macht sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Pharmazeutika.
Verwendung in der Suzuki-Miyaura-Kupplungsreaktion
(E)-3-(tert-Butyldimethylsilyloxy)propen-1-yl-borsäure-Pinacolester, eine verwandte Verbindung, kann in der Suzuki-Miyaura-Kupplungsreaktion verwendet werden . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Synthese weit verbreitet ist.
Synthese von Anti-homoallylischen Alkoholen
Die Verbindung kann bei der Synthese von Anti-homoallylischen Alkoholen durch Allylierungsreaktion mit Aldehyden in Gegenwart eines Iridiumkomplex-Katalysators verwendet werden . Anti-homoallylische Alkohole sind wichtige Zwischenprodukte in der organischen Synthese.
Synthese von (+)-Ambruticin, (−)-Laulimalid, (−)-Salinosporamid A und (+)-Leucascandrolid A
Sie wird als wichtiges Reagenz bei der Totalsynthese von (+)-Ambruticin, (−)-Laulimalid, (−)-Salinosporamid A und (+)-Leucascandrolid A verwendet . Dies sind alles biologisch aktive Verbindungen mit potenziellen therapeutischen Anwendungen.
Wirkmechanismus
Target of action
Boronic esters, such as “6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of action
In Suzuki–Miyaura coupling, boronic esters act as nucleophilic organic groups, which are transferred from boron to palladium . This is known as transmetalation .
Biochemical pathways
Boronic esters have been used as protective groups in carbohydrate chemistry , suggesting potential interactions with carbohydrate-related pathways.
Pharmacokinetics
Boronic esters are generally sensitive to hydrolysis under mild acidic or basic conditions , which could influence their absorption, distribution, metabolism, and excretion.
Result of action
The formation of new carbon–carbon bonds through suzuki–miyaura coupling could lead to the synthesis of new organic compounds .
Action environment
The action of boronic esters can be influenced by environmental factors such as pH, as they are sensitive to hydrolysis under acidic or basic conditions .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDTYSVLDPJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate](/img/structure/B2578495.png)
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)

